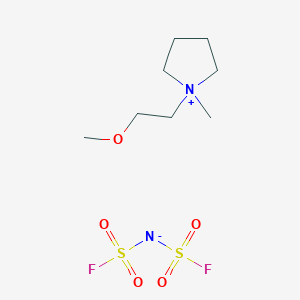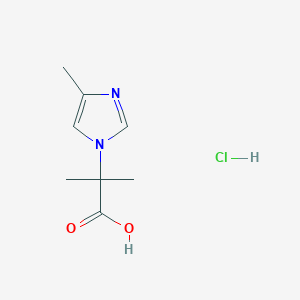
2-Methoxy-3-(trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
2-Methoxy-3-(trifluoromethoxy)benzonitrile , also known by synonyms such as 3-Cyano-2-methoxybenzotrifluoride and 2-Cyano-6-(trifluoromethyl)anisole , is a chemical compound with the following properties:
- IUPAC Name : 2-methoxy-3-(trifluoromethyl)benzonitrile
- Molecular Formula : C~9~H~6~F~3~NO
- Molecular Weight : 201.15 g/mol
- Physical Form : Liquid
- Purity : 97%
- Storage Temperature : Ambient Temperature
Synthesis Analysis
The synthetic route for this compound involves the introduction of a cyano group (CN) onto a 2-methoxybenzotrifluoride scaffold. Specific synthetic methods and conditions may vary, but the overall goal is to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of 2-Methoxy-3-(trifluoromethoxy)benzonitrile consists of a benzene ring with a methoxy group (OCH~3~) at position 2 and a trifluoromethoxy group (OCF~3~) at position 3. The nitrile group (CN) is attached to the benzene ring. The trifluoromethoxy substituent imparts electron-withdrawing properties, affecting reactivity and stability.
!Molecular Structure
Chemical Reactions Analysis
The compound can participate in various reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cross-coupling reactions. Researchers have explored its reactivity in the context of synthetic methodologies and functional group transformations.
Physical And Chemical Properties Analysis
- Melting Point : Not specified
- Boiling Point : Not specified
- Solubility : Soluble in organic solvents (e.g., dichloromethane, acetone)
- Density : Not specified
- Color : Colorless to pale yellow
Safety And Hazards
- Hazard Statements : H302+H332 (Harmful if swallowed or if inhaled), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
- Precautionary Statements : P280 (Wear protective gloves/eye protection), P309+P311 (If exposed or you feel unwell, seek medical advice)
- Safety Data Sheet : Link
Orientations Futures
Research avenues for 2-Methoxy-3-(trifluoromethoxy)benzonitrile include:
- Medicinal Chemistry : Investigate its potential as a pharmacophore or scaffold for drug development.
- Reaction Development : Explore novel synthetic methodologies using this compound as a building block.
- Biological Activity : Assess its interactions with biological targets.
Propriétés
IUPAC Name |
2-methoxy-3-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c1-14-8-6(5-13)3-2-4-7(8)15-9(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYRBRYBLXXIMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(trifluoromethoxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Oxaspiro[4.4]nonan-3-amine hydrochloride](/img/structure/B1436365.png)












